Structural Differentiation from Piperazine-Linked Purine Analogs
The target compound features a piperidine ring as a linker, which introduces distinct conformational flexibility and basicity compared to piperazine-linked analogs such as 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine . In related purine-based kinase inhibitor series documented in the patent literature, piperidine linkers frequently confer superior cellular permeability relative to their piperazine counterparts, a trend inferred from the broader class behavior where piperidine-containing compounds show consistently improved logD values [1].
| Evidence Dimension | Linker chemistry (Piperidine vs. Piperazine) |
|---|---|
| Target Compound Data | Piperidine linker; pKa of conjugate acid ~10.0 (predicted) |
| Comparator Or Baseline | Piperazine analog (e.g., 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine); pKa of conjugate acid ~9.0 (predicted) |
| Quantified Difference | The piperidine linker provides a higher predicted pKa by approximately 1 log unit, implying a greater fraction of the protonated, potentially membrane-impermeable form at physiological pH. |
| Conditions | In silico prediction based on chemical structure. |
Why This Matters
The difference in linker chemistry is critical for medicinal chemists selecting compounds for in vitro or cellular assays where permeability and target engagement are key experimental parameters.
- [1] Piperidinyl-methylpurine pyrimidines and related compounds and their use in treating diseases and conditions. WO2023230038A1, published Nov 30, 2023. View Source
